3-Octyloxybenzoic acid

Description

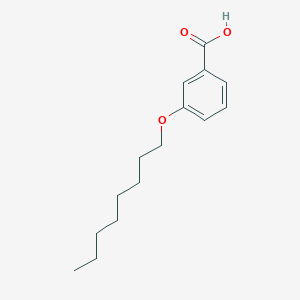

3-Octyloxybenzoic acid (CAS 79785-45-8) is a benzoic acid derivative featuring an octyloxy group at the 3-position of the aromatic ring. This compound is characterized by its amphiphilic structure, combining a hydrophobic octyl chain with a polar carboxylic acid group. It is commonly employed as an intermediate in organic synthesis, particularly in the development of liquid crystals, surfactants, and pharmaceutical agents due to its ability to modulate solubility and self-assembly properties . The compound is commercially available at 95% purity (MFCD11542702) and is frequently utilized in research settings for its structural versatility .

Propriétés

IUPAC Name |

3-octoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-11-18-14-10-8-9-13(12-14)15(16)17/h8-10,12H,2-7,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCEJRFZZMNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442164 | |

| Record name | Benzoic acid, 3-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79785-45-8 | |

| Record name | Benzoic acid, 3-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 3-(octyloxy)- typically involves the esterification of benzoic acid with octanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of benzoic acid, 3-(octyloxy)- can be scaled up using similar esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Octyloxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Chemistry: 3-Octyloxybenzoic acid is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It is used in experiments to understand its effects on microbial growth and its mechanism of action as a preservative .

Medicine: The compound is investigated for its potential therapeutic applications. Research is ongoing to explore its use in drug formulations and its efficacy in treating various medical conditions .

Industry: this compound finds applications in the production of liquid crystals and other advanced materials. It is used in the manufacturing of electronic devices and display technologies .

Mécanisme D'action

The mechanism of action of benzoic acid, 3-(octyloxy)- involves its interaction with cellular components. It is known to disrupt microbial cell membranes, leading to cell lysis and death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their function and preventing microbial growth . In the context of liquid crystals, the compound’s molecular structure allows it to form ordered phases, contributing to the unique properties of the materials .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

This compound vs. In contrast, the linear octyloxy chain in this compound favors liquid crystalline behavior due to its flexible alignment .

This compound vs. N-Octyl 2-furancarboxylate :

- The furan ring in N-octyl 2-furancarboxylate introduces π-conjugation, altering electronic properties and making it suitable for UV-absorbing materials. The benzoic acid moiety in this compound provides stronger hydrogen-bonding capacity, critical for surfactant micelle formation .

This compound vs. Octyl d-glucuronic acid: The glucuronic acid backbone in the latter confers water solubility, enabling biomedical applications (e.g., drug delivery). This compound’s hydrophobicity limits its use to organic-phase reactions or non-polar matrices .

This compound vs. S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate :

- The dual alkyl chains in the latter compound enhance mesogenic properties for LCDs, whereas this compound’s single chain is more suited for simpler surfactant systems .

Activité Biologique

3-Octyloxybenzoic acid (C15H22O3) is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial effects, potential applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid featuring an octyloxy group attached to the benzene ring. Its molecular structure can be represented as follows:

- Molecular Formula : C15H22O3

- Molar Mass : 250.34 g/mol

- IUPAC Name : 4-(Octyloxy)benzoic acid

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Notably, it has shown effectiveness against Staphylococcus aureus and Bacillus subtilis. The compound acts synergistically with existing antibiotics, enhancing their efficacy in targeting bacterial cell wall biosynthesis.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of approximately 0.15 μg/mL against S. aureus, indicating strong antibacterial potential .

- Mechanism of Action : The primary mechanism involves inhibition of undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), enzymes crucial for bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study on Antimicrobial Activity

A study conducted by researchers synthesized various benzoic acid derivatives, including this compound, to evaluate their antibacterial properties. The findings revealed that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics .

| Compound | ED50 (μg/mL) | Synergistic Effect |

|---|---|---|

| This compound | 0.15 | Yes |

| Control Antibiotic A | 0.5 | No |

| Control Antibiotic B | 0.3 | Yes |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with octanol under controlled conditions. Characterization techniques such as NMR and HPLC are employed to confirm the structure and purity of the synthesized compound .

Summary of Findings

The biological activity of this compound presents promising avenues for further research and application in pharmacology. Its potent antimicrobial properties, coupled with potential anti-inflammatory effects, position it as a candidate for drug development aimed at treating bacterial infections and inflammatory diseases.

Q & A

Q. What are the recommended methods for synthesizing 3-octyloxybenzoic acid with high purity?

- Methodological Answer : Synthesis typically involves esterification of 3-hydroxybenzoic acid with octyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-reaction, purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (>98% purity) and structural confirmation via H/C NMR and FT-IR spectroscopy. Ensure reproducibility by documenting all parameters (reagent ratios, solvent volumes, reaction time) in the experimental section, as required for peer-reviewed publication .

| Key Characterization Techniques |

|---|

| Technique |

| H/C NMR |

| FT-IR |

| HPLC |

Q. How should researchers characterize the structural and thermal properties of this compound?

- Methodological Answer : Combine spectroscopic and thermal analysis:

- Structural Analysis : Use single-crystal X-ray diffraction (SC-XRD) to resolve molecular packing and hydrogen-bonding patterns. Compare experimental data with computational models (e.g., DFT-optimized structures).

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures () and phase transitions (e.g., melting points). Reference NIST Chemistry WebBook for validation against standard compounds .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Monitor stability via periodic FT-IR and NMR checks. Document safety protocols in line with GHS classifications and institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies:

Assay Conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers), concentrations, and cell lines used.

Purity Verification : Replicate studies using independently synthesized batches with validated purity (HPLC, NMR).

Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., pH, temperature). Reference peer-reviewed frameworks for data contradiction analysis .

Q. What computational approaches predict the liquid crystal behavior of this compound derivatives?

- Methodological Answer : Use molecular dynamics (MD) simulations to model mesophase formation. Parameters include:

- Force Fields : OPLS-AA or CHARMM for alkyl chain dynamics.

- Order Parameters : Calculate (nematic order) via dipole-dipole interactions.

Validate predictions against experimental XRD and polarized optical microscopy (POM) data. Document assumptions (e.g., isotropic starting configurations) to align with reproducibility standards .

Q. How can this compound be integrated into drug delivery systems?

- Methodological Answer : Design pH-responsive nanoparticles by conjugating this compound to polymer backbones (e.g., PLGA).

- Optimization : Vary alkyl chain length (C8 vs. C12) to tune hydrophobicity and drug release kinetics.

- In Vitro Testing : Use Franz diffusion cells to measure permeability across synthetic membranes. Compare with control formulations lacking the benzoic acid moiety. Cite methodologies from pharmacology-focused studies .

Q. What strategies optimize reaction conditions for scaling up this compound synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to maximize yield and minimize waste:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.